7-ethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Description
7-ethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a heterocyclic small molecule featuring a benzofuran core linked to a 1,3,4-oxadiazole ring substituted with a 2-methylthiazole group. The ethoxy group on the benzofuran moiety may enhance metabolic stability, while the 1,3,4-oxadiazole and thiazole rings contribute to π-π stacking and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
7-ethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-3-23-12-6-4-5-10-7-13(24-14(10)12)15(22)19-17-21-20-16(25-17)11-8-26-9(2)18-11/h4-8H,3H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMNMZHNSYAHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CSC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is known to be involved in a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects. The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing the activities mentioned above.
Biochemical Pathways
Given the wide range of activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, pain perception, microbial growth, and possibly others.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This could potentially influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the range of activities associated with thiazole derivatives, it can be inferred that the compound could have various effects at the molecular and cellular levels, potentially influencing processes such as inflammation, pain perception, and microbial growth.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, which this compound is a part of, have been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary greatly depending on the specific structure of the thiazole derivative.
Cellular Effects
Thiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function.
Biological Activity
The compound 7-ethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a synthetic molecule that incorporates various pharmacophores known for their biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a complex structure combining a benzofuran moiety with oxadiazole and thiazole rings. These structural components are often associated with various bioactive properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown potent activity against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 7-ethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | Staphylococcus aureus | 20 |
| 7-ethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | Escherichia coli | 18 |
| Amoxicillin | Staphylococcus aureus | 30 |
| Amoxicillin | Escherichia coli | 27 |
These results suggest that the compound may effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
Compounds with similar structures have been reported to possess anti-inflammatory properties. The presence of the benzofuran moiety is particularly noted for its ability to modulate inflammatory pathways. Research has demonstrated that derivatives can reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Recent studies have explored the anticancer potential of oxadiazole and thiazole derivatives. For example, compounds with similar scaffolds have shown activity against various human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Specific studies on analogs suggest that the incorporation of the thiazole ring enhances cytotoxicity against tumor cells.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various thiazole and oxadiazole derivatives, it was found that modifications to the side chains significantly affected their potency against Staphylococcus aureus and Escherichia coli. The compound showed promising results comparable to established antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
Another study investigated the anti-inflammatory mechanisms of benzofuran derivatives. The findings suggested that these compounds could inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators. This positions them as potential candidates for further development in treating chronic inflammatory conditions .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 7-ethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide exhibit significant antimicrobial properties. Studies have shown that oxadiazole derivatives can effectively inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. This activity is attributed to the ability of these compounds to disrupt microbial cell functions and metabolism .
Anticancer Research
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of thiazole and oxadiazole rings enhances its interaction with biological targets implicated in cancer progression .
Pesticidal Properties
7-Ethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has potential applications as a pesticide. Its structural characteristics suggest efficacy against phytopathogenic microorganisms. Field trials have demonstrated its ability to protect crops from fungal infections, thereby improving yield and quality .
Synthesis of Advanced Materials
In material science, this compound can be utilized in the synthesis of advanced materials such as polymers and nanocomposites. The unique chemical structure allows for the modification of polymer matrices to enhance properties like thermal stability and mechanical strength. Research into its integration into polymer systems indicates promising outcomes for applications in coatings and packaging materials .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The target compound’s 1,3,4-oxadiazole core differentiates it from analogs containing 1,3,4-thiadiazole (e.g., methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate, MW 369.40 g/mol ).
Substituent Analysis
- Thiazole vs. Tetrazole/Thiadiazole : The 2-methylthiazole substituent in the target compound contrasts with the phenylcarbamoyl group in ’s compound and the tetrazole/thiadiazole substituents in cephalosporin derivatives from . Thiazoles are associated with improved cellular permeability compared to bulkier aryl groups .
- Benzofuran vs. Benzoate : The benzofuran-2-carboxamide group may confer greater rigidity and metabolic stability compared to the methoxybenzoate ester in , which is prone to hydrolysis .
Physicochemical and Pharmacokinetic Trends
A hypothetical comparison based on structural analogs is outlined below:
*logP values estimated using fragment-based methods.
Research Findings and Hypotheses
Stability and Reactivity
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
Answer:
Synthesis requires careful optimization of solvent systems, temperature, and catalysts. For heterocyclic formation (e.g., 1,3,4-oxadiazole), reflux in aprotic solvents like acetonitrile or DMF under inert atmosphere is recommended. Cyclization steps may require iodine and triethylamine to promote sulfur elimination, as seen in analogous 1,3,4-thiadiazole syntheses . Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Ethanol or ethyl acetate/hexane mixtures are effective for recrystallization, achieving yields up to 70% in similar benzothiazole-carboxamide derivatives .
Basic: Which spectroscopic techniques are most effective for confirming structural integrity?
Answer:
Use a combination of H/C NMR to verify aromatic protons, ethoxy groups, and thiazole/oxadiazole ring systems. IR spectroscopy identifies carbonyl (C=O) stretches (~1650–1750 cm) and NH bands (~3300 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy, while X-ray crystallography resolves regiochemical ambiguities in heterocyclic systems .
Advanced: How can computational chemistry elucidate reaction mechanisms for 1,3,4-oxadiazole formation?
Answer:
Quantum mechanical calculations (e.g., DFT) model transition states and energy barriers for cyclization steps. Reaction path searches using software like GRRM or AFIR predict intermediates, such as thioamide precursors, and guide experimental validation. Computational workflows integrating entropy/enthalpy data improve regioselectivity predictions, reducing trial-and-error approaches .
Advanced: How should researchers address discrepancies in in vitro vs. in vivo efficacy data?
Answer:
Systematically evaluate pharmacokinetic parameters (e.g., solubility, metabolic stability) using HPLC-MS and microsomal assays. Differences may arise from poor bioavailability or off-target effects. Employ physiologically relevant models, such as 3D tumor spheroids or zebrafish xenografts, to bridge in vitro-in vivo gaps. Dose-response studies in multiple species refine therapeutic indices .
Advanced: What methodological approaches are recommended for pharmacological profiling?
Answer:
Begin with high-throughput screening against target panels (e.g., kinase or protease assays) to identify primary activities. Use IC/EC determinations in dose-escalation studies. For antimicrobial testing, follow CLSI guidelines with standardized bacterial/fungal strains. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to assess selectivity .
Advanced: What strategies assess hydrolytic stability of ethoxy and oxadiazole groups?
Answer:
Conduct forced degradation studies at varying pH (1–13) and temperatures (25–60°C). Monitor hydrolysis via LC-MS to identify cleavage products (e.g., benzofuran acids or thiazole amines). Compare stability in simulated gastric fluid (pH 1.2) vs. plasma. Stabilization strategies include prodrug design or steric hindrance via methyl substituents .
Advanced: What formulation strategies mitigate poor aqueous solubility?
Answer:
Use co-solvents (PEG 400, DMSO) or surfactants (Poloxamer 407) for in vitro assays. For in vivo studies, develop nanoemulsions or liposomal encapsulation. Salt formation (e.g., hydrochloride) improves solubility in polar solvents. Amorphous solid dispersions with HPMC or PVP enhance dissolution rates .
Advanced: How can SAR studies guide heterocyclic analog design?
Answer:
Systematically vary substituents on the benzofuran, thiazole, and oxadiazole rings. Prioritize electron-withdrawing groups (e.g., -CF) to enhance metabolic stability. Test analogs in enzymatic assays to correlate substituent position with activity. Molecular docking identifies binding interactions (e.g., hydrogen bonding with kinase ATP pockets) .
Advanced: What experimental controls ensure regioselective oxadiazole formation?
Answer:
Control reaction stoichiometry (hydrazide:carbonyl ratio) to favor 1,3,4-oxadiazole over 1,2,4-isomers. Use catalytic p-TsOH or POCl to accelerate cyclization. Monitor intermediates via H NMR (e.g., hydrazide NH disappearance). X-ray crystallography or NOESY confirms regiochemistry .
Advanced: What multiscale modeling approaches predict binding modes?
Answer:
Combine QM/MM for ligand-receptor interactions (e.g., oxadiazole π-stacking) and molecular dynamics for protein flexibility. Docking with AutoDock Vina or Schrödinger Suite identifies binding poses, validated by mutagenesis studies. Free energy perturbation (FEP) calculations quantify binding affinity changes for analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
